Cas no 690266-26-3 (Ethanol, 2-(4-iodo-2-methylphenoxy)-)
Ethanol, 2-(4-iodo-2-methylphenoxy)- Chemical and Physical Properties
Names and Identifiers
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- Ethanol, 2-(4-iodo-2-methylphenoxy)-
- 690266-26-3
- DB-181332
- 2-(4-iodo-2- methylphenoxy)ethanol
- 2-(4-Iodo-2-methyl-phenoxy)-ethanol
- MFCD07776146
- 2-(4-iodo-2-methylphenoxy)ethan-1-ol
- DAUOWVSEZXFZNT-UHFFFAOYSA-N
- 2-(4-iodo-2-methylphenoxy)ethanol
- SCHEMBL4473487
-
- MDL: MFCD07776146
- Inchi: 1S/C9H11IO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6,11H,4-5H2,1H3
- InChI Key: DAUOWVSEZXFZNT-UHFFFAOYSA-N
- SMILES: C(O)COC1=CC=C(I)C=C1C
Computed Properties
- Exact Mass: 277.98038Da
- Monoisotopic Mass: 277.98038Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 29.5Ų
Ethanol, 2-(4-iodo-2-methylphenoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB288404-1 g |
2-(4-Iodo-2-methyl-phenoxy)-ethanol |
690266-26-3 | 1g |
€917.40 | 2023-04-26 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621813-1g |
2-(4-Iodo-2-methylphenoxy)ethan-1-ol |
690266-26-3 | 98% | 1g |
¥12852.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621813-5g |
2-(4-Iodo-2-methylphenoxy)ethan-1-ol |
690266-26-3 | 98% | 5g |
¥20823.00 | 2024-05-03 | |
| abcr | AB288404-1g |
2-(4-Iodo-2-methyl-phenoxy)-ethanol; . |
690266-26-3 | 1g |
€917.40 | 2025-04-17 |
Ethanol, 2-(4-iodo-2-methylphenoxy)- Suppliers
Ethanol, 2-(4-iodo-2-methylphenoxy)- Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on Ethanol, 2-(4-iodo-2-methylphenoxy)-
Comprehensive Overview of Ethanol, 2-(4-iodo-2-methylphenoxy)- (CAS No. 690266-26-3): Properties, Applications, and Research Insights
Ethanol, 2-(4-iodo-2-methylphenoxy)- (CAS No. 690266-26-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This iodinated phenolic derivative combines the reactivity of an aromatic iodine substituent with the versatility of an ethoxy linker, making it valuable for synthetic applications. The compound's molecular formula, C9H11IO2, reflects its hybrid character as both an ether and an alcohol, enabling diverse chemical transformations.
Recent studies highlight the role of 2-(4-iodo-2-methylphenoxy)ethanol as a precursor in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions where the iodo group acts as a leaving group. Its methylphenoxy moiety contributes to lipophilicity, a property increasingly sought after in drug design for improved membrane permeability. Researchers are exploring its potential in developing targeted therapeutics, especially in oncology and CNS disorders, where iodinated compounds show promise in radiopharmaceutical applications.
The compound's solubility profile (moderate in polar solvents like ethanol and DMSO) makes it suitable for various formulation approaches. Analytical characterization typically involves HPLC-MS and NMR spectroscopy, with the iodine NMR shift around 180 ppm serving as a distinctive marker. Stability studies indicate optimal storage under inert atmosphere at -20°C to prevent potential iodine dissociation, a common concern among users searching for "iodo compound stability" in laboratory settings.
In material science, 690266-26-3 has emerged as a building block for liquid crystal synthesis, where its anisotropic structure facilitates mesophase formation. Patent literature reveals growing interest in its incorporation into OLED materials, particularly as an electron-transport layer modifier. These applications align with current trends in "green electronics" research, addressing frequent queries about "sustainable material alternatives" in device manufacturing.
Environmental considerations regarding iodinated organic compounds have prompted studies on the biodegradation pathways of 2-(4-iodo-2-methylphenoxy)ethanol. Preliminary data suggest microbial degradation via dehalogenase enzymes, a topic of interest in "eco-friendly chemical synthesis" discussions. The compound's photostability under UV light also makes it relevant to "light-responsive material" development, frequently searched in conjunction with "smart coatings".
Quality control protocols for CAS 690266-26-3 emphasize residual solvent analysis and heavy metal testing, reflecting industry concerns about "pharmaceutical impurities". Recent analytical method developments employing UHPLC-TOF have improved detection limits for potential degradation products, addressing common quality assurance challenges noted in scientific forums.
From a regulatory perspective, the compound's status as a non-hazardous substance (based on current GHS classifications) facilitates its adoption in commercial applications. However, researchers often inquire about "iodine handling precautions", necessitating clear documentation about proper laboratory procedures when working with this material. The growing demand for halogenated intermediates in medicinal chemistry continues to drive innovation in the synthesis and application of this versatile compound.
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